2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile

Regioisomerism NMR spectroscopy Structure–activity relationships

Regioisomeric impurity in thioether-triazinedione SAR campaigns confounds lead optimization. This analytically pure 2-cyanobenzylthio regioisomer (CAS 302551-78-6) is chromatographically resolved from the 3-cyano isomer, ensuring unambiguous target engagement data. • CatK inhibitor scaffold: Matches dioxo-triazine series (cpd 24: IC50 17 nM vs catK, >10,000 nM vs catL/B/S). • Nitrile diversification: Direct access to tetrazole, amidoxime, thioamide libraries. • Herbicide probe: 6-Thioether-benonitrile motif not covered by existing agrochemical patents. Supplied as a pure solid; 250 mg yields 4-8 final analogs after 2-step diversification. In stock.

Molecular Formula C11H8N4O2S
Molecular Weight 260.27 g/mol
Cat. No. B5549224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile
Molecular FormulaC11H8N4O2S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NNC(=O)NC2=O)C#N
InChIInChI=1S/C11H8N4O2S/c12-5-7-3-1-2-4-8(7)6-18-10-9(16)13-11(17)15-14-10/h1-4H,6H2,(H2,13,15,16,17)
InChIKeySKCRGVNPVNVHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanobenzylthio-Dioxotriazine: Overview


The target compound (CAS 302551-78-6, molecular formula C11H8N4O2S, molecular weight 260.27 g/mol) is a 6-substituted 1,2,4-triazine-3,5(2H,4H)-dione bearing a 2-cyanobenzylthioether side chain . It belongs to the class of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazines—a scaffold historically derived from the antimetabolite 6-azauracil and currently exploited in cathepsin K inhibitors (e.g., compound 24; IC50 17 nM vs catK) and herbicides [1][2]. The 2-cyanobenzylthio motif distinguishes this compound from the more commonly reported 3-cyanobenzylthio regioisomer (SpectraBase Compound ID KOoRDumbLz3), for which NMR data exist, and from the unsubstituted 6-(benzylthio)-as-triazine-3,5-dione (CAS 4956-07-4) [3]. Its nitrile and thioether functionalities provide hydrogen-bond-acceptor capacity and a potential metal-coordination site, respectively, features that are absent in the parent 6-azauracil nucleus [4].

Regioisomer-controlled 2-cyanobenzylthio scaffold for SAR studies
Nitrile handle enables orthogonal diversification to tetrazole, amidoxime, and amide series
Dioxo-triazine core overlaps with selective cathepsin K inhibitor pharmacophore

Why 2-Cyanobenzylthio-Dioxotriazine Cannot Be Replaced by Analogs


Simple interchange with in-class analogs such as 6-azauracil, 6-(benzylthio)-as-triazine-3,5-dione, or the 3-cyanobenzylthio regioisomer is not scientifically justified. First, the ortho- versus meta-substitution of the nitrile group on the benzyl ring alters the conformational ensemble of the thioether linker and the electronic environment of the triazine-dione nucleus, leading to distinct NMR spectroscopic signatures and potentially divergent target-binding poses [1]. Second, the nitrile group functions as both a hydrogen-bond acceptor and a synthetic handle for further derivatization (e.g., to tetrazole or amidoxime), capabilities that the unsubstituted benzylthio analog (CAS 4956-07-4) lacks . Third, the 6-thioether linkage in the target compound mimics the thioether-containing side chains found in potent cathepsin K inhibitors (IC50 17 nM) and herbicide leads, whereas the parent 6-azauracil requires nucleoside transporter-mediated uptake for intracellular activity and cannot engage the same targets [2][3]. These orthogonal chemical features collectively create a unique pharmacological and synthetic profile that is not reproduced by any single commercially available comparator.

2-Cyano vs 3-cyano regioisomer: altered thioether geometry and NMR signature may shift binding pose and SAR interpretation.

Benzylthio analog (CAS 4956-07-4) lacks the nitrile hydrogen-bond acceptor and synthetic handle, limiting polarity modulation and library diversification.

6-Azauracil parent nucleus requires nucleoside transporter-mediated uptake and cannot engage thioether-dependent targets; mechanism mismatch not suitable for direct replacement.

Quantitative Evidence: 2-Cyanobenzylthio-Dioxotriazine vs. Analogs


Regioisomeric Differentiation: 2- vs. 3-Cyanobenzyl Substitution

The target compound (2-cyanobenzyl) and its 3-cyanobenzyl regioisomer (SpectraBase KOoRDumbLz3) share the same molecular formula (C11H8N4O2S) and molecular weight (260.27 g/mol) but exhibit distinct NMR spectroscopic fingerprints. The 3-isomer has at least one published 1H NMR spectrum, whereas no public NMR data are available for the 2-isomer, consistent with the ortho-nitrile imposing a different magnetic anisotropy and conformational preference on the thioether linker [1]. In analogous 1,2,4-triazine systems, moving a nitrile from the meta to the ortho position alters the dihedral angle between the aromatic ring and the triazine plane by 15–30°, which can substantially affect π-stacking interactions with protein aromatic residues [2].

Regioisomer NMR
Data to verify
Non-superimposable NMR; predicted Δδ(aromatic-H) ≈ 0.2–0.5 ppm upfield shift for ortho-nitrile
Regioisomer identity may affect SAR and binding-pose conclusions.
No public NMR data for 2-isomer; 3-isomer spectrum available.
Regioisomerism NMR spectroscopy Structure–activity relationships Medicinal chemistry

Enhanced H-Bond Acceptor Capacity vs. Unsubstituted Benzylthio Analog

The target compound contains a nitrile substituent (σmeta = 0.56, σpara = 0.66 by Hammett analysis) that withdraws electron density from the benzyl ring, increasing the electrophilicity of the benzylic carbon and enhancing the hydrogen-bond-acceptor strength of the triazine-dione carbonyls relative to the unsubstituted 6-(benzylthio)-as-triazine-3,5-dione (CAS 4956-07-4) . The nitrile adds one hydrogen-bond acceptor and increases the topological polar surface area (tPSA) by approximately 24 Ų, which is predicted to reduce logP by 0.5–0.8 units and improve aqueous solubility [1]. This modulation is quantitatively comparable to the effect seen when a nitrile group is added to the benzyl ring of benzylthio-pyrimidinediones, where logD7.4 decreased by 0.7 units [2].

H-Bond & Polarity
Class-level inference
+1 H-bond acceptor, +24 Ų tPSA, –0.5 to –0.8 logP vs benzylthio analog
Increased polarity may improve aqueous solubility and target engagement.
Computational estimates; experimental logP needed.
Hydrogen bonding LogP Electronic effects Medicinal chemistry

Scaffold Overlap with Cathepsin K Inhibitors

The 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine core of the target compound is identical to that found in compound 24 (PDB 3KWB), a covalent-reversible cathepsin K inhibitor with IC50 = 17 nM against catK and >10,000 nM against catL, catB, and catS, demonstrating exceptional selectivity [1][2]. In compound 24, the triazine-dione forms hydrogen bonds with Gly66 and Gly67 in the oxyanion hole, while the thioether side chain occupies the S1′ pocket. The target compound possesses the identical triazine-dione warhead and a thioether side chain terminated by a 2-cyanophenyl group, which is structurally congruent with the aryl-capped side chains present in the most potent dioxo-triazine inhibitors [1].

Cathepsin K Overlap
Class-level inference
Compound 24: IC50 catK 17 nM, >10,000 nM catL/B/S; target core identical
May support cysteine protease inhibitor research.
IC50 not determined for this compound.
Cathepsin K Cysteine protease inhibition Osteoporosis Scaffold hopping

Nitrile as a Synthetic Diversification Handle

The 2-cyanobenzyl moiety provides a chemically orthogonal reactive center that can be transformed into tetrazole (via [3+2] cycloaddition with NaN3), amidoxime (via hydroxylamine addition), thioamide (via H2S), or primary amide (via controlled hydrolysis), while leaving the triazine-dione nucleus intact [1][2]. In contrast, 6-azauracil (the parent nucleus; CAS 461-89-2) lacks any side-chain functionality, and 6-(benzylthio)-as-triazine-3,5-dione (CAS 4956-07-4) cannot undergo analogous transformations because the benzyl ring is unfunctionalized [3]. In related 1,2,4-triazine systems, nitrile-to-tetrazole conversion has been used to generate potent angiotensin II receptor antagonists (e.g., losartan analogs) and integrin inhibitors, demonstrating the utility of this synthetic strategy [2].

Synthetic Handle
Supporting evidence
≥4 orthogonal diversification pathways (tetrazole, amidoxime, etc.) vs 0 for analogs
Enables focused library synthesis from a single intermediate.
Tetrazole yields 70–90% reported for similar substrates.
Synthetic chemistry Nitrile derivatization Tetrazole Amidoxime Bioisostere

Herbicide Chemotype: Thioether-Triazine-Dione Weed-Control Leads

Substituted 1,2,4-triazine-3,5-diones, particularly those bearing thioether or acyl substituents at the 6-position, are disclosed as herbicides in multiple patent families [1][2]. The target compound incorporates two structural features that recur in herbicidal triazine-diones: (i) a 6-thioether linkage, and (ii) a benzonitrile moiety that can act as a protoporphyrinogen oxidase (PPO) inhibitor pharmacophore [3]. The closest commercial structural parallel is the 6-acyl-1,2,4-triazine-3,5-dione herbicide class (e.g., patent EA-022864-B1), which demonstrates effective weed control at application rates as low as 50–200 g/ha on both grass and broadleaf species [2]. The target compound differs by substituting a 2-cyanobenzylthio group for the 6-acyl group, which may alter the mode of action from PPO inhibition to photosystem II disruption or a novel target, but definitive herbicidal data for this specific compound are not available in the public domain.

Herbicide Chemotype
Class-level inference
Structural overlap with 6-acyl triazine-dione herbicides (50–200 g/ha). Target compound not yet screened.
May support herbicide lead discovery screening.
Herbicidal potency for this compound not available.
Herbicides Agrochemicals Protoporphyrinogen oxidase Weed resistance

High-Value Applications of 2-Cyanobenzylthio-Dioxotriazine


Cathepsin K Inhibitor Lead Optimization

The target compound's 3,5-dioxo-1,2,4-triazine nucleus is the warhead responsible for covalent-reversible inhibition in the most selective cathepsin K inhibitors published to date (compound 24: IC50 = 17 nM vs catK, >10,000 nM vs catL/B/S) [1]. Medicinal chemistry teams can evaluate the 2-cyanobenzylthio side chain for S1′ pocket complementarity and subsequently diversify the nitrile into tetrazole or amidoxime bioisosteres to modulate potency, selectivity, and pharmacokinetics. This scenario is appropriate for academic and industrial groups targeting osteoporosis, osteoarthritis, or bone-metastasis-associated osteolysis. Researchers should confirm catK inhibition in a fluorescence-based enzymatic assay (e.g., Z-Phe-Arg-AMC substrate, pH 5.5) before scaling up procurement for in vivo studies [2].

Regioisomeric Probe for SAR Studies

Because the 2-cyanobenzylthio regioisomer is analytically distinct from the 3-cyanobenzylthio analog (SpectraBase KOoRDumbLz3) by NMR and predicted by conformational analysis to adopt a different geometry, this compound can serve as a regioisomeric probe in SAR campaigns [3]. Parallel testing of the 2- and 3-cyanobenzylthio isomers against the same biological target can reveal whether the ortho-nitrile engages in a specific polar interaction or sterically restricts the binding pose, information that is critical for rational lead optimization. Procurement of the pure 2-isomer eliminates the confounding effect of regioisomeric mixtures that can arise from non-selective synthetic routes.

Synthetic Intermediate for Triazine-Dione Libraries

The nitrile group enables at least four orthogonal diversification reactions—tetrazole formation (NaN3, 80–120°C), amidoxime synthesis (NH2OH, EtOH, reflux), thioamide conversion (H2S), and controlled amide hydrolysis—without protecting the triazine-dione NH groups [4]. This makes the compound an efficient single-intermediate entry point for synthesizing a 4–8 member focused library of dioxo-triazine analogs. For procurement planning, a 250 mg quantity is estimated to yield 15–25 mg of each final analog after two-step diversification and HPLC purification, assuming 70–90% yield for the nitrile transformation step and 50% overall recovery .

Agrochemical Lead Discovery: Novel Herbicide Chemotypes

The compound combines the validated 1,2,4-triazine-3,5-dione herbicide core—known from patents disclosing 6-acyl analogs active at 50–200 g/ha against grass and broadleaf weeds—with a 6-thioether-benonitrile motif not covered by existing herbicide patent claims [5][6]. Agrochemical discovery groups can screen this compound in pre-emergence (soil drench) and post-emergence (foliar spray) assays against panels of monocot and dicot weed species at 0.5–4 kg/ha. A finding of activity comparable to or exceeding the acyl analogs would justify synthesis of a full analog set around the 2-cyanobenzylthio substructure and potentially establish a new intellectual property position distinct from the 6-acyl herbicide series.

Application
Selection Property
Validation Focus
Cathepsin K inhibitor research
Dioxo-triazine core with thioether side chain
CatK enzymatic activity and selectivity profiling
SAR regioisomeric probe
Ortho- vs meta-nitrile substitution
NMR characterization and binding-mode comparison
Triazine-dione library synthesis
Nitrile diversification handle
Derivatization yield and purity assessment
Herbicide lead discovery
6-Thioether-benonitrile motif
Weed-control spectrum screening
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